1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene
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Overview
Description
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyl group, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene typically involves multiple steps. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.
Methylation: The methyl group can be introduced using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, sodium hydride, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: De-benzylated products.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.
Comparison with Similar Compounds
1-(Benzyloxy)-4-methoxybenzene: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
2-Fluoro-4-methoxy-3-methylbenzene:
1-(Benzyloxy)-2-fluoro-4-methylbenzene: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness: 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the benzyloxy, fluorine, methoxy, and methyl groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-fluoro-1-methoxy-2-methyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-11-13(17-2)8-9-14(15(11)16)18-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCWYPHERACTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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